Cis-benzyl5-((benzyloxy)amino)piperidine-2-carboxylate
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Overview
Description
Cis-benzyl5-((benzyloxy)amino)piperidine-2-carboxylate is a chemical compound known for its role as an intermediate in the synthesis of various pharmaceutical agents. It is particularly significant in the production of β-lactamase inhibitors, which are crucial in combating antibiotic resistance .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cis-benzyl5-((benzyloxy)amino)piperidine-2-carboxylate typically involves a multi-step process. One efficient method starts with commercially available ethyl 5-hydroxypicolinate hydrochloride. The key steps include a novel lipase-catalyzed resolution to prepare (2S,5S)-ethyl 5-hydroxypiperidine-2-carboxylate, followed by debenzylation and sulfation reactions .
Industrial Production Methods
Industrial production of this compound often employs optimized one-pot reactions to enhance yield and efficiency. For instance, an optimized one-pot debenzylation/sulfation reaction, followed by cation exchange, has been developed to produce the compound on a large scale .
Chemical Reactions Analysis
Types of Reactions
Cis-benzyl5-((benzyloxy)amino)piperidine-2-carboxylate undergoes various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine .
Scientific Research Applications
Cis-benzyl5-((benzyloxy)amino)piperidine-2-carboxylate has several scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme inhibitors, particularly β-lactamase inhibitors.
Medicine: It plays a crucial role in the development of antibiotics and other pharmaceutical agents.
Mechanism of Action
The mechanism of action of Cis-benzyl5-((benzyloxy)amino)piperidine-2-carboxylate involves its role as an intermediate in the synthesis of β-lactamase inhibitors. These inhibitors work by binding to the active site of β-lactamase enzymes, preventing them from breaking down β-lactam antibiotics. This action helps to restore the efficacy of antibiotics against resistant bacterial strains .
Comparison with Similar Compounds
Similar Compounds
- Ethyl (2S,5R)-5-((benzyloxy)amino)piperidine-2-carboxylate
- (2S,5R)-5-((benzyloxy)amino)piperidine-2-carboxylate oxalate
Uniqueness
Cis-benzyl5-((benzyloxy)amino)piperidine-2-carboxylate is unique due to its specific stereochemistry and its role as a key intermediate in the synthesis of β-lactamase inhibitors. Its efficient synthetic routes and industrial production methods make it a valuable compound in pharmaceutical research and production .
Properties
Molecular Formula |
C20H24N2O3 |
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Molecular Weight |
340.4 g/mol |
IUPAC Name |
benzyl (2S,5S)-5-(phenylmethoxyamino)piperidine-2-carboxylate |
InChI |
InChI=1S/C20H24N2O3/c23-20(24-14-16-7-3-1-4-8-16)19-12-11-18(13-21-19)22-25-15-17-9-5-2-6-10-17/h1-10,18-19,21-22H,11-15H2/t18-,19-/m0/s1 |
InChI Key |
SHMFBKYBBMGQSQ-OALUTQOASA-N |
Isomeric SMILES |
C1C[C@H](NC[C@H]1NOCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 |
Canonical SMILES |
C1CC(NCC1NOCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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